molecular formula C16H15NO B13848709 [1-(phenylmethyl)-1H-indol-5-yl]methanol

[1-(phenylmethyl)-1H-indol-5-yl]methanol

Cat. No.: B13848709
M. Wt: 237.30 g/mol
InChI Key: HVNIIKANJIBTGW-UHFFFAOYSA-N
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Description

(1-benzylindol-5-yl)methanol is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The compound features a benzyl group attached to the nitrogen atom of the indole ring and a methanol group at the 5-position of the indole ring. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzylindol-5-yl)methanol typically involves the following steps:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form an indole derivative. The reaction is usually carried out in acidic conditions and can be facilitated by heating.

    N-Benzylation: The indole derivative is then subjected to N-benzylation using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Reduction: The final step involves the reduction of the carbonyl group to a methanol group using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of (1-benzylindol-5-yl)methanol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(1-benzylindol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form different derivatives using reducing agents.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(1-benzylindol-5-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-benzylindol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

(1-benzylindol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(1-benzylindol-5-yl)methanol

InChI

InChI=1S/C16H15NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-10,18H,11-12H2

InChI Key

HVNIIKANJIBTGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)CO

Origin of Product

United States

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